molecular formula C6H7BrO2 B8303499 4-Bromo-5,5-dimethylfuran-2-one

4-Bromo-5,5-dimethylfuran-2-one

Cat. No. B8303499
M. Wt: 191.02 g/mol
InChI Key: QRYVOYSLXSEKBL-UHFFFAOYSA-N
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Patent
US08877923B2

Procedure details

To a solution of 4-hydroxy-5,5-dimethyl-5H-furan-2-one (2.1 g, 16.4 mmol) in DCE (40 mL) and DMF (1.5 mL) at 0° C. was added dropwise oxalyl bromide (3.0 mL, 32 mmol, 2 equiv). The mixture was stirred at room temperature for 4-5 h, and then put in an ice bath. Ice water (100 mL) was added slowly. The mixture was extracted with CH2Cl2 (100 mL). The organic phase was washed with 10% NaHCO3 and again with water, dried over sodium sulfate and evaporated to give the title compound 2.7 g (86% yield).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:6]([CH3:8])([CH3:7])[O:5][C:4](=[O:9])[CH:3]=1.C(Br)(=O)C([Br:13])=O>ClCCCl.CN(C=O)C>[Br:13][C:2]1[C:6]([CH3:8])([CH3:7])[O:5][C:4](=[O:9])[CH:3]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
OC1=CC(OC1(C)C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C(=O)Br)(=O)Br
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4-5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
put in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
The organic phase was washed with 10% NaHCO3 and again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4.5 (± 0.5) h
Name
Type
product
Smiles
BrC1=CC(OC1(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.